molecular formula C8H7F3N2O2 B7857274 N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B7857274
M. Wt: 220.15 g/mol
InChI Key: SEXUKPGDELONHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and efficacy against resistant strains .

2. Anti-inflammatory Properties
Compounds containing the dihydropyridine moiety have been studied for their anti-inflammatory effects. This compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases such as arthritis .

3. Neurological Applications
The structural features of this compound indicate potential neuroprotective effects. Preliminary studies have suggested that it may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress . Further research is required to explore its efficacy in clinical settings.

Agricultural Science

1. Herbicidal Activity
Research into the herbicidal properties of this compound has shown promising results. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed control without harming crops. This selectivity is crucial for developing sustainable agricultural practices .

2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This application could be particularly beneficial in improving crop yields in adverse environmental conditions .

Materials Science

1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices as a functional additive. Research has suggested that it can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

2. Coatings and Adhesives
Due to its chemical stability and resistance to environmental degradation, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and durability of materials exposed to harsh conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains; potential antibiotic candidate.
Anti-inflammatory Significant reduction in inflammation markers; potential treatment for arthritis.
Neurological Protection Modulates neuroinflammation; potential for neurodegenerative disease treatment.
Herbicidal Activity Selective inhibition of weed growth; sustainable agricultural application.
Plant Growth Regulation Enhanced root development under stress; improved crop yields observed.
Polymer Chemistry Improved thermal stability and mechanical properties of polymers.
Coatings and Adhesives Enhanced adhesion properties; durable under harsh environmental conditions.

Comparison with Similar Compounds

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biological Activity

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H7_{7}F3_{3}N2_{2}O
  • IUPAC Name : this compound
  • CAS Number : 1961206-09-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • MCF7 (breast cancer)

The IC50_{50} values for these cell lines were reported to be 22.09 µg/mL for A549 and 6.40 µg/mL for MCF7, indicating a promising profile compared to standard chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases. Studies have shown that the compound enhances the activity of caspases 3 and 9 in treated cells, suggesting a pathway for programmed cell death .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was assessed using various assays including:

  • DPPH radical scavenging
  • Hydrogen peroxide scavenging
  • Total antioxidant capacity (TAC)

Results indicated that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyCell LineIC50_{50} (µg/mL)Mechanism
Study 1A549 (Lung adenocarcinoma)22.09Caspase activation
Study 2MCF7 (Breast cancer)6.40Apoptosis induction
Study 3Various cancer linesNot specifiedAntioxidant activity via DPPH scavenging

Properties

IUPAC Name

N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4(14)13-6-2-5(8(9,10)11)3-12-7(6)15/h2-3H,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUKPGDELONHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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